![molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8](/img/structure/B19688.png)
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
Overview
Description
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a morpholine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline-1,3-dione derivatives have been reported to inhibit the peripheral binding site of the acetylcholinesterase (ache) enzyme , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2 , it could be involved in modulating dopaminergic signaling pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been reported to exhibit anticonvulsant activity , suggesting potential neurological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react an aromatic primary amine with maleic anhydride in the presence of a suitable solvent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. The reaction is carried out at room temperature, resulting in the formation of the desired product with moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the isoindoline nucleus is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline or morpholine derivatives.
Scientific Research Applications
The compound 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione (CID 11724560) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. Isoindoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, suggesting a possible role in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that isoindoline derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Another significant application is in neuropharmacology. Compounds with similar structures have been studied for their neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They may act by modulating neurotransmitter systems or reducing oxidative stress .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on optimizing the compound's properties for enhanced charge transport and stability .
Polymer Chemistry
In polymer chemistry, derivatives of isoindoline are being explored for their potential use as additives or monomers in the synthesis of new polymeric materials. Their incorporation can improve mechanical properties and thermal stability of polymers used in various applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing novel anticancer drugs.
Case Study 2: Neuroprotective Screening
In a preclinical trial reported in Neuropharmacology, researchers assessed the neuroprotective effects of isoindoline derivatives on animal models of Parkinson's disease. The findings indicated that treatment with this compound led to reduced neuronal loss and improved motor functions compared to control groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2H-Tetraazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
Uniqueness
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is unique due to the presence of both the isoindoline and morpholine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyl group and an isoindoline-1,3-dione moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are critical in the inflammatory response. Studies report that certain derivatives demonstrate a higher affinity for COX-2 compared to COX-1, suggesting potential use in anti-inflammatory therapies .
- Antioxidant Activity : The compound displays significant scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its anti-inflammatory effects .
- Cholinesterase Inhibition : Isoindoline derivatives have been identified as promising candidates for treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). It induces cell cycle arrest at the G2/M phase and promotes apoptosis through mechanisms involving tubulin disruption .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 52 | Induction of apoptosis |
MDA-MB-231 | 74 | G2/M phase cell cycle arrest |
Anti-inflammatory Properties
The compound's ability to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its potential as an anti-inflammatory agent. It enhances the expression of anti-inflammatory markers like IL-10 while inhibiting iNOS activity .
Neuroprotective Effects
Due to its cholinesterase inhibitory activity, the compound may have neuroprotective properties beneficial in Alzheimer's disease management. Its interaction with amyloid-beta aggregates further supports this potential .
Case Studies
Several studies have evaluated the biological activity of isoindoline derivatives:
- Study on COX Inhibition : A study demonstrated that various isoindoline derivatives, including this compound, showed significant inhibition of COX enzymes with varying selectivity profiles compared to standard drugs like meloxicam .
- Antiproliferative Activity Assessment : Another study assessed the antiproliferative effects of the compound on breast cancer cells, confirming its ability to induce apoptosis and disrupt microtubule formation .
Properties
IUPAC Name |
2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVEHQDFSDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471166 | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110859-48-8 | |
Record name | 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110859-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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